1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
CAS No.: 223567-74-6
Cat. No.: VC2110909
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223567-74-6 |
|---|---|
| Molecular Formula | C15H24N2 |
| Molecular Weight | 232.36 g/mol |
| IUPAC Name | [1-(3-phenylpropyl)piperidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C15H24N2/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2 |
| Standard InChI Key | SUZFQTCBSFEJIG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)CCCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1CN)CCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Basic Properties
1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine is a synthetic organic compound containing a piperidine ring with two key substituents: a methanamine group at the 4-position and a phenylpropyl group attached to the piperidine nitrogen. Based on structural analogs, we can infer several key properties of this compound.
Molecular Structure and Formula
The compound's structural formula can be described as having a central piperidine ring with a phenylpropyl chain connected to the nitrogen atom of the piperidine and a methanamine group at the 4-position. Its molecular formula is C15H24N2, containing fifteen carbon atoms, twenty-four hydrogen atoms, and two nitrogen atoms .
Structural Characteristics and Related Compounds
Key Structural Features
The compound contains several important structural elements:
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A central piperidine heterocycle with a chair-like conformation
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A primary amine (methanamine) group extending from the 4-position of the piperidine ring
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A hydrophobic phenylpropyl chain attached to the piperidine nitrogen
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Two basic nitrogen centers with different chemical environments
Related Structural Analogs
Several structurally related compounds provide insight into the potential properties of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine:
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[1-(2-Phenylethyl)piperidin-4-yl]methanamine (CID: 11458643) has a shorter phenylethyl chain instead of phenylpropyl but retains the same core structure .
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[1-(1-Phenylpropyl)piperidin-4-yl]methanamine differs in the position of the phenyl group on the propyl chain, featuring branching at the alpha carbon instead of a linear chain .
The structural differences between these analogs primarily involve the length and positioning of the carbon chain connecting the phenyl group to the piperidine nitrogen, which can significantly affect the compound's physicochemical properties and biological activity.
Physicochemical Properties
Physical State and Appearance
Based on properties of related compounds, 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine is likely to be a colorless to pale yellow liquid at room temperature, or potentially a low-melting solid . The physical state would be influenced by the length of the alkyl chain and the presence of the two nitrogen atoms.
Solubility Profile
The compound would likely demonstrate:
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Good solubility in organic solvents such as methanol, ethanol, dichloromethane, and DMSO
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Limited solubility in water in its free base form
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Increased water solubility when converted to a salt form (such as hydrochloride or sulfate)
Chemical Stability
The compound would be expected to be relatively stable under normal storage conditions, though as an amine it would be susceptible to oxidation upon prolonged exposure to air. Storage recommendations would likely include cool conditions with protection from light and moisture .
Synthetic Approaches and Chemical Reactivity
Key Reaction Considerations
The synthesis would need to address:
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Selective alkylation of the piperidine nitrogen over the primary amine
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Protection/deprotection strategies for the primary amine during synthesis
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Purification to separate the desired product from potential side products
Analytical Characterization Methods
Spectroscopic Identification
Characterization of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine would typically involve:
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NMR Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons (δ 7.2-7.3 ppm), piperidine ring protons (δ 1.5-3.2 ppm), and methylene protons adjacent to nitrogen atoms
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¹³C NMR would differentiate carbon environments, particularly the aromatic, aliphatic, and those adjacent to nitrogen atoms
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Infrared Spectroscopy:
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Primary amine N-H stretching bands (3300-3500 cm⁻¹)
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Aromatic C-H stretching (3030 cm⁻¹) and C=C stretching (1450-1600 cm⁻¹)
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Aliphatic C-H stretching (2850-2950 cm⁻¹)
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Chromatographic Analysis
Detection and quantification would likely employ:
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HPLC Methods: Reverse-phase HPLC with C18 columns and mobile phases containing mixtures of acetonitrile or methanol with buffered aqueous solutions.
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GC-MS Analysis: After suitable derivatization to improve volatility, particularly of the primary amine group.
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LC-MS/MS: For high sensitivity detection and structural confirmation based on fragmentation patterns .
| Hazard Category | Recommended Precautions |
|---|---|
| Personal Protection | Use of gloves, eye protection, and adequate ventilation |
| Storage | Store in tightly closed containers in cool, well-ventilated area away from incompatible materials |
| Spill Response | Absorb with inert material, avoid creating dust, dispose according to regulations |
| Fire Safety | Use dry chemical, CO₂, water spray or alcohol-resistant foam for extinction |
Research Status and Knowledge Gaps
Current Research Status
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Medicinal Chemistry Applications: Related piperidine derivatives have been investigated as biased agonists of serotonin 5-HT1A receptors with potential antidepressant activity .
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Synthetic Methodology Development: Considerable effort has been directed toward developing efficient and enantioselective methods for synthesizing chiral amines similar to the target compound .
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Structure-Activity Relationship Studies: Investigations into how structural modifications of the phenyl substituent, alkyl chain length, and positioning affect biological activity .
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation:
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Specific Pharmacological Profile: Determination of the compound's affinity for specific receptor subtypes and enzyme targets.
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Metabolism and Pharmacokinetics: Studies on metabolic pathways, half-life, and distribution properties.
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Synthetic Optimization: Development of efficient, scalable, and potentially enantioselective synthesis routes.
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Derivative Development: Exploration of structural modifications that might enhance particular biological activities or improve pharmacokinetic properties.
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